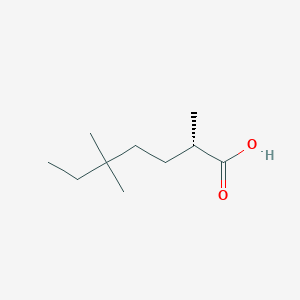![molecular formula C21H22N2O5 B2478974 3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-53-6](/img/structure/B2478974.png)
3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound, known for its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core with a pyrroloquinoline moiety, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the Pyrroloquinoline Core
The preparation begins with the cyclization of appropriate precursors to form the pyrroloquinoline core. Typically, a mixture of aniline derivatives and carbonyl compounds are heated in the presence of a catalyst like phosphoric acid.
Reaction conditions: Heating at 80-100°C for several hours.
Step 2: Formation of the Trimethoxy Benzamide Group
The next step involves introducing the trimethoxy benzamide group. This can be done via an amidation reaction where 3,4,5-trimethoxybenzoic acid is reacted with an amine derivative of the pyrroloquinoline intermediate.
Reaction conditions: This reaction generally occurs under mild heating (50-60°C) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production would likely involve a scaled-up version of the synthetic routes mentioned above, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation:
The pyrroloquinoline core can undergo oxidation reactions to introduce new functional groups or modify existing ones, often using agents like KMnO4 or chromium trioxide.
Major products: Oxidized derivatives with increased functionality.
Reduction:
Reduction reactions on this compound might focus on reducing the carbonyl group in the benzamide moiety, using reagents like NaBH4 or LiAlH4.
Major products: Reduced forms like alcohols.
Substitution:
Electrophilic and nucleophilic substitution reactions can introduce various substituents on the aromatic rings or the quinoline core.
Reagents: Halogenating agents (e.g., NBS), alkylating agents (e.g., alkyl halides).
Major products: Substituted derivatives with potentially enhanced biological activity.
科学研究应用
Chemistry
Synthesis of novel analogs:
Biology
Anticancer research: Its unique structure allows it to interact with biological macromolecules, showing potential as an anticancer agent by inhibiting specific pathways in cancer cells.
Medicine
Therapeutic potential: Research is being conducted on its potential as a therapeutic agent for diseases like Alzheimer's and Parkinson's due to its ability to cross the blood-brain barrier and interact with central nervous system targets.
Industry
Material science: The compound's unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
作用机制
The primary mechanism involves the interaction of the benzamide moiety with specific enzymes or receptors. Its trimethoxy groups can enhance binding affinity to certain proteins, while the pyrroloquinoline core can disrupt normal cellular functions, leading to therapeutic effects.
Molecular targets: Targets include kinases, DNA-binding proteins, and other enzymes involved in disease pathways.
相似化合物的比较
Similar Compounds
4-hydroxy-3,5-dimethoxy-N-(pyrroloquinolin-8-yl)benzamide
3,4,5-trimethoxy-N-(2,5-dihydro-4-oxo-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Uniqueness
The specific arrangement of the methoxy groups and the pyrroloquinoline core sets 3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide apart, providing unique electronic and steric properties that may result in superior biological activity or material properties.
And there you have it—a deep dive into the world of this compound. Chemistry really knows how to keep things intriguing!
属性
IUPAC Name |
3,4,5-trimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-10-14(11-17(27-2)20(16)28-3)21(25)22-15-8-12-4-5-18(24)23-7-6-13(9-15)19(12)23/h8-11H,4-7H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGLKIIZQVYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Iodobenzo[d]isoxazol-3-amine](/img/structure/B2478895.png)


![6-tert-butyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2478901.png)




![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2478908.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2478910.png)
![ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2478911.png)
![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)

